5-Hydroxy-1H-indazole-3-carbaldehyde

Physicochemical Properties Drug-likeness Kinase Inhibitor Design

5-Hydroxy-1H-indazole-3-carbaldehyde is a heterocyclic, bicyclic compound belonging to the indazole family, featuring a pyrazole ring fused to a benzene ring with a reactive aldehyde at the 3-position and a hydroxyl group at the 5-position. This specific substitution pattern makes it a pivotal synthetic intermediate for constructing 3-substituted indazole derivatives, which are widely explored as kinase inhibitors in medicinal chemistry.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 882803-11-4
Cat. No. B1600357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1H-indazole-3-carbaldehyde
CAS882803-11-4
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1O)C=O
InChIInChI=1S/C8H6N2O2/c11-4-8-6-3-5(12)1-2-7(6)9-10-8/h1-4,12H,(H,9,10)
InChIKeyVSEHFSVJKJQICE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 5-Hydroxy-1H-indazole-3-carbaldehyde (CAS 882803-11-4): A Bifunctional Indazole Building Block for Kinase-Targeted Synthesis


5-Hydroxy-1H-indazole-3-carbaldehyde is a heterocyclic, bicyclic compound belonging to the indazole family, featuring a pyrazole ring fused to a benzene ring with a reactive aldehyde at the 3-position and a hydroxyl group at the 5-position . This specific substitution pattern makes it a pivotal synthetic intermediate for constructing 3-substituted indazole derivatives, which are widely explored as kinase inhibitors in medicinal chemistry [1]. Its value is defined by its dual functional handles: the aldehyde group serves as a robust diversification point for Knoevenagel, Wittig, and reductive amination reactions, while the 5-hydroxy group enables further regioselective functionalization distinct from unsubstituted or halogenated analogs .

Workflow
Kinase inhibitor synthesis and lead diversification
Selection Logic
Bifunctional aldehyde and phenol handles for regioselective derivatization
Use Context
Scaffold for exploring 5-position H-bond donor interactions in kinase hinges

Why 5-Hydroxy-1H-indazole-3-carbaldehyde Cannot Be Replaced by Other Indazole-3-carbaldehyde Analogs


Substituting 5-Hydroxy-1H-indazole-3-carbaldehyde with its close analogs like the unsubstituted 1H-indazole-3-carbaldehyde or 5-bromo derivative is not chemically equivalent and will lead to fundamentally different downstream products. The 5-hydroxy substituent critically alters the electronic properties and reactivity of the ring, enabling regioselective O-alkylation or acylation that is impossible with the parent compound . Critically, the hydroxyl group acts as a second hydrogen bond donor (HBD), increasing the total HBD count to 2 versus 1 for the unsubstituted and bromo analogs . This difference directly impacts the physicochemical properties of any derived final compound, a key parameter for optimizing kinase inhibitor binding and pharmacokinetics where the 5-position is a critical vector for modulating potency and selectivity [1].

Reactivity Mismatch
5-Hydroxy enables regioselective O-alkylation/acylation; unsubstituted or 5-bromo analogs lack this handle, blocking key diversification routes.
H-Bond Profile Shift
2 HBD count (indazole N-H + phenolic O-H) vs. 1 HBD for parent/halogenated analogs may alter target engagement and physicochemical properties of derived compounds.
Downstream Potency Context
The 5-OH is required to access reported 5-substituted chemotypes with kinase inhibitory activity; 5-unsubstituted precursors cannot enter this privileged chemical space.

Quantitative Evidence Differentiating 5-Hydroxy-1H-indazole-3-carbaldehyde for Scientific Procurement


Enhanced Hydrogen Bond Donor Capacity Compared to Parent and Halogenated Analogs

The presence of the 5-hydroxy group directly contributes to the compound's hydrogen bonding profile. It possesses 2 hydrogen bond donors (indazole N-H and phenolic O-H) and 3 hydrogen bond acceptors, compared to only 1 donor and 2 acceptors for the unsubstituted 1H-indazole-3-carbaldehyde . This augmented HBD capacity is instrumental for anchoring into kinase hinge regions, as demonstrated in SAR studies of structurally related 2H-indazoles where balanced HBD/HBA counts were correlated with potent inhibitory activity (IC50 < 1 µM) [1].

H-Bond Donor Count
Head-to-head
5-Hydroxy: 2 HBD (N-H + O-H)
Parent analog: 1 HBD
Supports 5-position H-bond anchoring in kinase hinge regions
Computed molecular property; SAR context from related indazole inhibitors
Physicochemical Properties Drug-likeness Kinase Inhibitor Design

Established Synthetic Route Yields via Nitrosation of Indoles

A general and mild synthetic procedure for 1H-indazole-3-carboxaldehyde derivatives via nitrosation of indoles has been optimized to deliver products in high yields [1]. While the methodology is general, the presence of electron-donating groups (like 5-OH) on the indole ring is known to affect nitrosation yields. The 5-hydroxy derivative can be accessed through this pathway, providing a reliable synthetic route that avoids harsh direct Vilsmeier-Haack formylation of indazoles, which is ineffective at the C3 position [1].

Synthetic Route
Supporting evidence
Accessible via optimized nitrosation of 5-hydroxyindole
Supports procurement feasibility for discovery supply
General method valid for electron-rich indoles; individual yields not quantified in source
Synthetic Chemistry Process Development Yield Optimization

Demonstrated Potency of Indazole-3-carbaldehyde Derived Scaffolds in Kinase and Peroxidase Inhibition

The indazole-3-carbaldehyde core is a key intermediate for synthesizing potent bioactive molecules. For instance, derivatives of this scaffold have been optimized to yield pan-Pim kinase inhibitors with IC50 values ranging from 0.4 to 1.1 nM and myeloperoxidase (MPO) inhibitors with IC50 values below 1 µM, with the most potent constrained 2H-indazole analog (12b) achieving an IC50 of 87 ± 7 nM [1]. These quantitative benchmarks validate the core motif's potential, highlighting that the choice of the starting aldehyde, particularly one with a functionalizable 5-position, is critical to accessing these high-potency leads.

Derived Potency Context
Class-level inference
Reported MPO inhibitor IC50 as low as 87 nM; pan-Pim kinase IC50 0.4-1.1 nM from indazole-3-carbaldehyde scaffolds
Positions 5-OH handle as required for accessing reported 5-substituted chemotypes
Activity is a function of the final derived product; 5-OH enables synthesis of potent leads
Medicinal Chemistry Kinase Inhibition Myeloperoxidase Inhibition

Defined Application Scenarios for 5-Hydroxy-1H-indazole-3-carbaldehyde in Research and Industrial Procurement


Lead Diversification in Kinase Drug Discovery

In medicinal chemistry campaigns targeting the kinase hinge region, the compound serves as a core scaffold for late-stage functionalization. The aldehyde handle allows for rapid generation of compound libraries via Knoevenagel condensation or reductive amination, while the 5-hydroxy group offers a synthetic route to explore O-linked substituents, a critical parameter for modulating kinase selectivity and improving pharmacokinetic solubility as indicated by its enhanced HBD count [1].

Synthesis of Selective Myeloperoxidase (MPO) Inhibitors

Building from the established SAR of 2H-indazole-based MPO inhibitors where constrained analogs reached an IC50 of 87 nM [1], this compound is the ideal starting material for synthesizing next-generation inhibitors with substituents at the 5-position. The 5-OH group can be exploited to introduce polar or hydrophobic groups, directly influencing inhibitory potency and toxicophore profiles as defined in previous SAR studies [1].

Regioselective Synthesis of Polyfunctionalized Indazoles

For process chemists, this compound provides a sequential reactivity handle. The aldehyde can be selectively reacted first, followed by unmasking or derivatization of the phenol, enabling the construction of complex drug candidates that require precise positioning of hydrogen bond donors and acceptors, a key feature highlighted in the drug-likeness analysis of active indazole inhibitors [1].

Scaffold-Hopping and Bioisostere Replacement Studies

Indazoles are established bioisosteres of indoles and phenols [1]. When a research program requires replacing a phenolic hydroxyl or an indole NH with a bioisostere to modulate lipophilicity or metabolism, 5-Hydroxy-1H-indazole-3-carbaldehyde provides a direct entry point to explore these replacements while maintaining a synthetic handle for further elaboration.

Application
Selection Property
Validation Focus
Kinase lead diversification
Bifunctional aldehyde + phenol handles
Library generation and 5-O-substituent SAR exploration
Myeloperoxidase inhibitor synthesis
5-OH derivatization access
Modulating potency and toxicophore profiles in 2H-indazole series
Polyfunctionalized indazole construction
Sequential aldehyde/phenol reactivity
Precise HBD/HBA positioning for complex drug candidates
Scaffold-hopping studies
Indazole bioisostere of indole/phenol
Replacing phenolic -OH or indole NH while retaining synthetic handle

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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